molecular formula C21H28N6O4S B13423081 1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 263897-18-3

1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B13423081
CAS No.: 263897-18-3
M. Wt: 460.6 g/mol
InChI Key: HXXSYMNSLDJBEU-UHFFFAOYSA-N
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Description

1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a methoxy group, a piperazinyl sulfonyl group, and a propyl chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and piperazinyl sulfonyl groups, using reagents like sodium methoxide or piperazine derivatives.

    Cyclization: Intramolecular cyclization reactions can occur under acidic or basic conditions, leading to the formation of various cyclic derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to the desired biological effects .

Comparison with Similar Compounds

1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

CAS No.

263897-18-3

Molecular Formula

C21H28N6O4S

Molecular Weight

460.6 g/mol

IUPAC Name

5-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C21H28N6O4S/c1-5-6-16-18-19(26(3)24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-4)32(29,30)27-11-9-25(2)10-12-27/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,28)

InChI Key

HXXSYMNSLDJBEU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OC)C

Origin of Product

United States

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